molecular formula C11H10N2O3 B187828 Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 32092-18-5

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B187828
CAS No.: 32092-18-5
M. Wt: 218.21 g/mol
InChI Key: LURYFDMBWJWDQH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 32092-18-5, establishing its unique identity within chemical databases worldwide. The compound exhibits a molecular formula of C₁₁H₁₀N₂O₃ with a corresponding molecular weight of 218.21 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name this compound accurately describes the structural features of this heterocyclic ester. Alternative nomenclature includes 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester and 3-carboethoxy-4H-pyrido[1,2-a]pyrimidin-4-one, both of which emphasize different aspects of the molecular architecture. The compound's International Chemical Identifier code is 1S/C11H10N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h3-7H,2H2,1H3, providing a standardized representation for computational chemistry applications.

The structural characteristics of this compound encompass a fused bicyclic system featuring a pyridine ring connected to a pyrimidine ring through a bridgehead nitrogen atom. The ethyl carboxylate functionality attached at the 3-position provides both synthetic versatility and influences the compound's physicochemical properties. The carbonyl group at the 4-position contributes to the molecule's electrophilic character and participates in various chemical transformations. Computational analysis reveals specific three-dimensional conformational preferences that impact both reactivity patterns and intermolecular interactions.

Property Value Reference
Chemical Abstracts Service Number 32092-18-5
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
International Chemical Identifier Key LURYFDMBWJWDQH-UHFFFAOYSA-N
Melting Point 204-206°C
Physical Form Solid
Purity (Commercial) 98%

Historical Context in Heterocyclic Chemistry

The development of pyrido[1,2-a]pyrimidine chemistry traces its origins to the broader exploration of nitrogen-containing heterocyclic compounds that began in the early twentieth century. The pyrido[1,2-a]pyrimidine core structure emerged as a significant target due to its unique bridgehead nitrogen configuration, which imparts distinctive electronic properties compared to conventional heterocycles. Early synthetic approaches focused on condensation reactions between aminopyridine derivatives and various electrophilic partners, establishing fundamental methodologies that continue to influence contemporary research. The recognition of pyrido[1,2-a]pyrimidine scaffolds as privileged structures in medicinal chemistry catalyzed intensive research efforts throughout the latter half of the twentieth century.

Historical investigations into this compound specifically began with the exploration of ester derivatives as synthetic intermediates for accessing more complex molecular architectures. The compound's stability and reactivity profile made it an attractive target for systematic studies of heterocyclic chemistry. Early synthetic protocols employed harsh reaction conditions and often suffered from limited substrate scope, motivating the development of more efficient and environmentally benign methodologies. The evolution of synthetic approaches reflects broader trends in organic chemistry toward sustainability and atom economy.

The historical significance of pyrido[1,2-a]pyrimidine derivatives extends beyond academic curiosity, as these compounds have demonstrated remarkable biological activities that sparked interest from pharmaceutical researchers. The discovery of naturally occurring and synthetic compounds containing this structural motif led to extensive structure-activity relationship studies. These investigations revealed the importance of specific substitution patterns and functional group modifications in determining biological properties, establishing the foundation for rational drug design approaches.

Significance in Academic Research

Contemporary academic research involving this compound spans multiple disciplines within chemical sciences, reflecting the compound's versatility as both a synthetic target and a research tool. The compound serves as a fundamental building block for constructing diverse heterocyclic architectures through various chemical transformations. Recent investigations have focused on developing novel synthetic methodologies that exploit the unique reactivity patterns of the pyrido[1,2-a]pyrimidine core, particularly those involving transition metal catalysis and photoredox chemistry. These studies have revealed previously unknown reaction pathways and expanded the synthetic utility of this structural class.

Research in synthetic organic chemistry has demonstrated the compound's role as a versatile intermediate for accessing substituted pyrido[1,2-a]pyrimidine derivatives with enhanced structural complexity. Copper-catalyzed methodologies have proven particularly effective for constructing multisubstituted variants through tandem reaction sequences. These synthetic advances have enabled the preparation of compound libraries for biological screening, facilitating structure-activity relationship studies and drug discovery efforts. The development of efficient synthetic routes has also supported academic investigations into the fundamental properties of bridgehead nitrogen heterocycles.

The compound's significance extends to theoretical and computational chemistry research, where it serves as a model system for understanding electronic structure and bonding in nitrogen-containing heterocycles. Studies of fluorescence properties and DNA binding interactions have provided insights into the relationship between molecular structure and photophysical behavior. These investigations have implications for the development of fluorescent probes and imaging agents, demonstrating the interdisciplinary nature of research involving this compound.

Research Area Key Findings Methodological Advances Reference
Synthetic Methodology Copper-catalyzed tandem reactions One-pot multicomponent synthesis
Photoredox Chemistry Visible light-promoted arylation Metal-free catalytic processes
Fluorescence Studies Quantum yields up to 0.65 Structure-property relationships
Anticancer Research Scaffold optimization strategies Library synthesis approaches

Overview of Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine scaffold represents a unique class of bridgehead nitrogen heterocycles characterized by the fusion of pyridine and pyrimidine rings through a shared nitrogen atom. This structural arrangement creates a rigid bicyclic framework with distinctive electronic properties that differentiate it from other nitrogen-containing heterocycles. The bridgehead nitrogen configuration restricts conformational flexibility while maintaining aromaticity throughout the fused ring system, resulting in compounds with enhanced stability and predictable reactivity patterns. The scaffold's planar geometry facilitates π-π stacking interactions and hydrogen bonding, contributing to favorable binding interactions with biological targets.

The electronic structure of the pyrido[1,2-a]pyrimidine core exhibits unique characteristics resulting from the distribution of electron density across the fused ring system. The bridgehead nitrogen atom participates in the aromatic system while simultaneously serving as a potential site for protonation or coordination to metal centers. This dual role influences both the chemical reactivity and biological activity of compounds containing this scaffold. Theoretical calculations have revealed specific molecular orbital distributions that explain the observed regioselectivity in chemical transformations and the preferred binding modes with biological macromolecules.

Structural diversity within the pyrido[1,2-a]pyrimidine family arises from substitution patterns at various positions on the bicyclic core. The 2-position, 3-position, and 4-position each offer distinct opportunities for functionalization, with each site exhibiting characteristic reactivity patterns. The 4-oxo variant, as exemplified by this compound, represents one of the most extensively studied subclasses due to the additional electrophilic character imparted by the carbonyl group. This functional group enhances the compound's utility in nucleophilic substitution reactions and cyclization processes.

The scaffold's biological significance stems from its presence in numerous bioactive compounds, including marketed pharmaceuticals and experimental drug candidates. The pyrido[1,2-a]pyrimidine core constitutes the structural foundation of several therapeutic agents, including antiasthmatic medications and central nervous system modulators. This established pharmaceutical relevance has motivated extensive research into structure-activity relationships and the development of novel synthetic methodologies for accessing diverse derivatives. Recent investigations have focused on optimizing substitution patterns to enhance biological activity while maintaining favorable pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURYFDMBWJWDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325790
Record name Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32092-18-5
Record name 32092-18-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate starting materials. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often involve heating the mixture to reflux in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.

Anticancer Activity

Research indicates that derivatives of pyrido-pyrimidines, including this compound, exhibit anticancer properties. Studies have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapies .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential uses in developing new antibiotics or antifungal agents .

Biological Research

In addition to its medicinal applications, this compound is utilized in biological research settings.

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies. It has been shown to inhibit specific enzymes that are crucial for metabolic pathways, providing insights into metabolic regulation and potential drug targets .

Proteomics Research

The compound is also used in proteomics research for its ability to modify proteins or their interactions. This application is significant for understanding protein functions and interactions within cellular contexts, which can lead to discoveries in disease mechanisms .

Chemical Synthesis

This compound is synthesized through various chemical methods that allow for the exploration of structure-activity relationships (SAR). Understanding these relationships is crucial for optimizing the compound's efficacy and safety profiles.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Property Value/Description Source
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Storage Conditions Sealed in dry, room temperature
Reactivity Forms stable salts with amines
Biological Activity Analgesic potential via amidation

Comparison with Similar Compounds

Structural Analogues and Derivatives

This compound belongs to a broader class of pyrido-pyrimidine derivatives. Below is a detailed comparison with structurally related compounds:

Table 2: Structural and Functional Comparisons

Compound Name Structural Differences Physical/Chemical Properties Biological Activity
This compound (Target Compound) Pyrido[1,2-a]pyrimidine core, ethyl ester at C3 MW 218.21; forms stable amine salts Analgesic activity via N-(benzyl) carboxamides
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate Methyl ester at C2 Lower MW (204.18); altered solubility Unspecified, but positional ester may reduce reactivity
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Bromine substituent at C7 MW 297.1; higher lipophilicity Enhanced reactivity in substitution reactions; potential anticancer applications
Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4H-pyrido... Saturated hexahydro ring; propanoyl group at C1 Density 1.21 g/cm³; boiling point 484°C Potential enzyme inhibition (e.g., kinase modulation)
2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Ethoxy group at C2; aldehyde at C3 MW 218.21; aldehyde enhances electrophilicity Anti-allergic activity; building block in medicinal chemistry
BC54 (Dipyrido-pyrimidine derivative) Additional pyrimidine ring fused to pyrido core Higher MW; complex structure Potent PDE4/7 inhibitor; anti-inflammatory applications

Key Findings from Comparative Studies

Positional Effects of Substituents :

  • The position of the ester group (C2 vs. C3) significantly impacts reactivity. For example, methyl esters at C2 (Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate) exhibit reduced amidation efficiency compared to ethyl esters at C3 .
  • Bromine at C7 (Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) enhances electrophilicity, enabling cross-coupling reactions for drug development .

Functional Group Modifications :

  • Replacement of the ester with an aldehyde (2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) introduces new reactivity pathways, enabling Schiff base formation for anti-allergic drug design .

Biological Activity

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS Number: 32092-18-5) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H10N2O3C_{11}H_{10}N_{2}O_{3} and an average mass of approximately 218.21 g/mol. Its structure consists of a pyrido-pyrimidine core, which is essential for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable antitumor properties. For instance, a study highlighted the synthesis of new fused pyrimidine derivatives, including this compound, which were evaluated for their antiproliferative effects against various cancer cell lines. These compounds demonstrated significant inhibition of cancer cell growth, suggesting a potential role as anticancer agents .

Inhibition of NAPE-PLD

This compound has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. A structure–activity relationship study showed that various analogs of pyrimidine derivatives could inhibit NAPE-PLD activity with varying potency. The most potent inhibitors derived from this class exhibited sub-micromolar IC50 values .

Structure–Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the chemical structure affect biological activity. Key findings include:

CompoundIC50 (nM)Comments
Compound 172Most potent NAPE-PLD inhibitor identified
Compound 2>1000Poor activity compared to Compound 1
Ethyl 4-oxo derivativeTBDFurther studies needed

The optimization of substituents on the pyridine and pyrimidine rings has been crucial in enhancing the potency and selectivity towards target enzymes .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary data suggest that it may modulate lipid signaling pathways by inhibiting NAPE-PLD, thereby affecting the levels of N-acylethanolamines (NAEs) in biological systems. This modulation could have implications for neuroprotection and anti-inflammatory responses .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were tested for their antiproliferative effects. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against breast and colon cancer cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of compounds similar to this compound. It was found that these compounds could effectively reduce oxidative stress markers in neuronal cell cultures, indicating a potential role in treating neurodegenerative diseases .

Q & A

Q. What is the standard synthetic route for Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate?

The compound is typically synthesized via condensation reactions. A common method involves reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with primary amines (e.g., benzylamines) in boiling ethanol. A double molar excess of amine and prolonged reaction times (≥24 hours) are required due to reduced reactivity of the ester intermediate . Alternative routes use dimethyl acetone-1,3-dicarboxylate or triethyl methanetricarboxylate as acylating agents under reflux conditions .

Q. How is the structure of synthesized derivatives confirmed?

Structural confirmation relies on 1H NMR spectroscopy (400 MHz, DMSO-d₆), elemental analysis (CHNS microanalysis), and melting point determination . For example, aromatic proton signals in the pyrido[1,2-a]pyrimidine core appear as downfield singlets (δ 7.2–8.1 ppm), while ester groups resonate as quartets (δ 4.1–4.3 ppm) . Crystallographic studies (e.g., X-ray diffraction) further validate zwitterionic tautomeric forms in the solid state .

Q. What in vivo models are used to assess analgesic activity?

Analgesic efficacy is evaluated using the acetic acid-induced writhing test in rodents. Derivatives are administered intraperitoneally, and writhing episodes are counted over 20 minutes. Compounds showing ≥50% reduction in writhing (compared to controls) are considered active. Notably, N-(benzyl)carboxamide derivatives exhibit comparable activity to 4-hydroxyquinolin-2-one analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side-product formation during amidation?

Key optimizations include:

  • Using 2.5–3 equivalents of amine to drive the reaction to completion .
  • Refluxing in ethanol for 24–48 hours to overcome steric hindrance from the pyrido[1,2-a]pyrimidine core .
  • Employing triethyl methanetricarboxylate as both solvent and acylating agent at 150°C to suppress competing pathways (e.g., carboxamide byproduct formation) .

Q. What structural features govern bioactivity in pyrido[1,2-a]pyrimidine derivatives?

  • Substituent position : Methyl groups at position 9 enhance solubility but reduce reactivity with amines .
  • Electron-withdrawing groups (e.g., trifluoromethyl at position 8) improve antioxidant activity by stabilizing radical intermediates .
  • Chiral benzylamide substituents (e.g., S(–)-1-phenylethylamine) show stereospecific analgesic effects, with >99% enantiomeric excess required for maximal activity .

Q. How do tautomeric equilibria in solution affect spectral interpretation?

Pyrido[1,2-a]pyrimidines exist as zwitterions (protonated N1, deprotonated C3-carboxylate) in polar solvents like DMSO. This results in distinct NMR signals:

  • Enol-imine tautomers dominate in chloroform, showing sharp aromatic singlet peaks.
  • Enamine tautomers prevail in dioxane, causing upfield shifts (Δδ ≈ 0.3 ppm) for pyrimidine protons .

Q. Why do structurally analogous compounds (e.g., 4-hydroxyquinolin-2-ones) show divergent bioactivity?

Despite structural similarity, bioisosterism between 4-hydroxyquinolin-2-ones and pyrido[1,2-a]pyrimidines is not guaranteed. Differences in hydrogen-bonding capacity (e.g., quinoline O vs. pyrimidine N) alter binding to targets like cyclooxygenase-2 (COX-2). Experimental validation via molecular docking and in vitro enzyme assays is critical .

Q. What crystallographic data reveal about molecular conformation?

X-ray studies show:

  • Screw-boat conformation of the pyrimidine ring, inclined at 3.04° to the benzothiazole plane in derivatives .
  • Twisted dichlorophenyl substituents (89.29° dihedral angle) that influence π-π stacking in the solid state .
  • Extended carboxylate side chains (O–C–O–C torsion angle = 3.2°), facilitating hydrogen bonding in crystal lattices .

Q. How do reaction kinetics impact yield in ester-to-amide transformations?

The reaction follows pseudo-first-order kinetics with a rate-limiting nucleophilic attack by the amine. Excess amine shifts equilibrium toward the amide product but risks side reactions (e.g., hydrolysis). Monitoring via thin-layer chromatography (TLC) at 6-hour intervals ensures optimal termination .

Q. What methodologies assess antioxidant capacity in derivatives?

Antioxidant activity is quantified using:

  • DPPH radical scavenging assays (IC₅₀ values reported at 10–50 μM for trifluoromethyl-substituted derivatives) .
  • Ferric reducing antioxidant power (FRAP) , where electron-donating groups (e.g., methoxy) enhance redox potential .

Data Contradictions and Resolutions

  • Contradiction : questions bioisosterism between pyrido[1,2-a]pyrimidines and quinolones, while asserts similar structure-activity relationships.
    Resolution : Bioisosterism is context-dependent. While analgesic activity aligns, differences emerge in COX-2 selectivity, necessitating target-specific assays .
  • Contradiction : reports zwitterionic solid-state structures, but suggests tautomer-dependent spectral shifts in solution.
    Resolution : Solvent polarity dictates tautomeric preference. Zwitterions dominate in polar media (DMSO), while neutral forms prevail in apolar solvents (CDCl₃) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

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